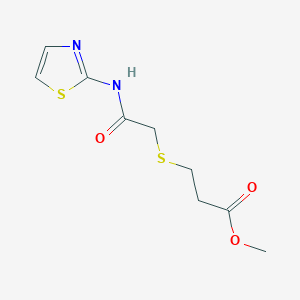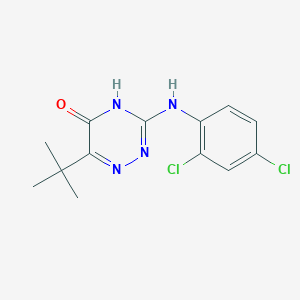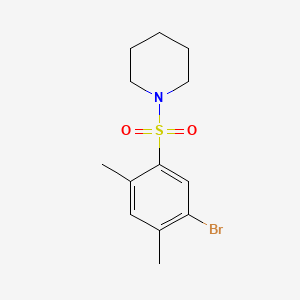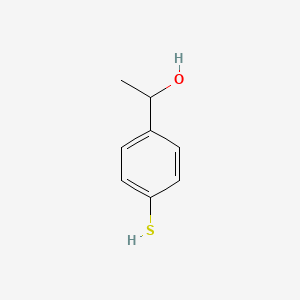
1-(4-Sulfanylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Sulfanylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It is also known by the synonym "Benzenemethanol, 4-mercapto-α-methyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms would determine the physical and chemical properties of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Unfortunately, specific details such as melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications
Stereoselective Glycosylations
A significant application of sulfur-containing compounds similar to "1-(4-Sulfanylphenyl)ethan-1-ol" lies in the field of organic synthesis, particularly in the stereoselective formation of glycosides. A method employing a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety facilitates the stereoselective introduction of glycosidic linkages. This approach leverages the neighboring group participation by the sulfanyl moiety to form a quasi-stable anomeric sulfonium ion, leading to the selective formation of alpha-glycosides. This methodology has been demonstrated in the synthesis of oligosaccharides of biological importance, including the Galili trisaccharide, which is relevant in xeno-transplantations due to its immunogenic properties (Kim et al., 2005).
Sensory Analysis in Beverages
In the context of sensory analysis, sulfur-containing compounds, including those structurally related to "this compound", play a crucial role in the flavor profile of hopped beers. A study identified various thiols in beers hopped with different cultivars, highlighting the impact of sulfur-containing compounds on beer aroma. The research also discovered an S-cysteine conjugate in hops for the first time, underscoring the complexity of sulfur compounds in influencing beverage flavors (Gros et al., 2012).
Synthesis and Biological Activity
Another area of application involves the synthesis of heteroatomic compounds based on sulfur-containing structures for potential physiological properties. Research in this domain focuses on creating new derivatives with significant biological activities, such as antioxidant effects and the ability to stabilize biological membranes. This highlights the utility of sulfur-containing compounds in drug discovery and the development of new therapeutics (Farzaliyev et al., 2020).
Material Science
In material science, sulfur-containing compounds contribute to the development of self-healing materials. For instance, aromatic disulfide metathesis, which can occur at room temperature, has been utilized to design self-healing poly(urea-urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, showcasing the potential of sulfur-containing compounds in creating advanced materials with self-repairing capabilities (Rekondo et al., 2014).
Properties
IUPAC Name |
1-(4-sulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFNBHQZFVQRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
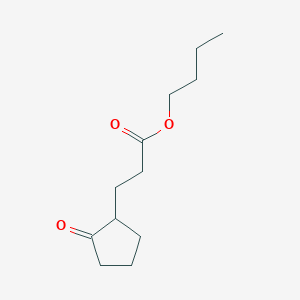
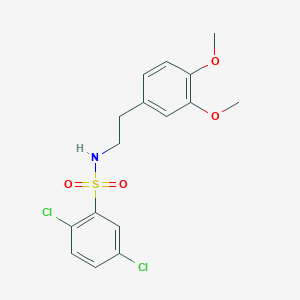

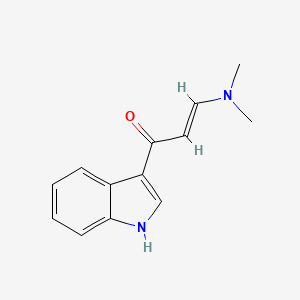
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

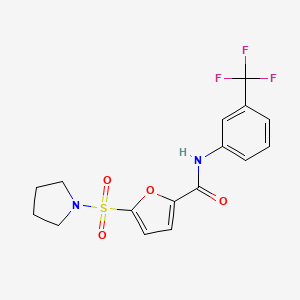
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
![N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide](/img/structure/B2917747.png)
